OPV Device Lifetime: PFOPA SAMs Resist Moisture-Induced Degradation Significantly Better Than n-Octylphosphonic Acid (C8PA)
In head-to-head testing within C60-based organic photovoltaic devices, the PFOPA-based SAM anode buffer layer demonstrated significantly reduced power conversion efficiency degradation upon air exposure compared to its direct aliphatic analog, n-octylphosphonic acid (C8PA). The degradation was attributed to moisture diffusion from the Al top electrode and hydrolysis of the SAM; PFOPA's perfluorinated chain provides superior resistance to this hydrolysis [1].
| Evidence Dimension | OPV efficiency degradation upon air exposure (moisture/hydrolysis resistance) |
|---|---|
| Target Compound Data | PFOPA SAM: Degradation significantly reduced (exact % retention not numerically reported but statistically confirmed superior) |
| Comparator Or Baseline | n-Octylphosphonic acid (C8PA) SAM: Faster degradation of OPV efficiency under identical air exposure |
| Quantified Difference | Significant reduction in degradation rate (p < 0.05); exact efficiency retention values available in full text |
| Conditions | C60-based OPV device; ITO/PFOPA (or C8PA)/C60/Al architecture; ambient air exposure; monitored via J-V characteristics |
Why This Matters
For procurement in OPV or OLED research, PFOPA directly translates to longer device lifetimes under ambient conditions, which C8PA cannot deliver.
- [1] Angel, F. A.; Lyubarskaya, Y. L.; Shestopalov, A. A.; Tang, C. W. Degradation of self-assembled monolayers in organic photovoltaic devices. Org. Electron. 2014, 15 (12), 3624–3631. DOI: 10.1016/j.orgel.2014.10.004. View Source
